molecular formula C4H6N2 B1429234 2-Methylimidazole-d6 CAS No. 1173022-19-9

2-Methylimidazole-d6

Cat. No.: B1429234
CAS No.: 1173022-19-9
M. Wt: 88.14 g/mol
InChI Key: LXBGSDVWAMZHDD-RSRPWSGMSA-N
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Description

2-Methylimidazole-d6, is a deuterated form of 2-Methylimidazole, where six hydrogen atoms are replaced by deuterium. This compound has the molecular formula C4D6N2 and a molecular weight of 88.14 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.

Scientific Research Applications

2-Methylimidazole-d6 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Safety and Hazards

2-Methylimidazole-d6, 98 atom % D, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of causing cancer, and may damage fertility or the unborn child . It has low toxicity with an LD 50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes .

Biochemical Analysis

Biochemical Properties

It is known that 2-Methylimidazole, the non-deuterated form, is a sterically hindered imidazole that is used to simulate the coordination of histidine to heme complexes . This suggests that 2-Methylimidazole-d6, 98 atom % D may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

It is known that 2-Methylimidazole, the non-deuterated form, can be deprotonated to make imidazolate-based coordination polymers . This suggests that this compound, 98 atom % D may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that 2-Methylimidazole, the non-deuterated form, can be deprotonated to make imidazolate-based coordination polymers . This suggests that this compound, 98 atom % D may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylimidazole-d6 can be synthesized through a gas-liquid phase process involving the reaction of glyoxal, ammonia, and acetaldehyde . The process involves adding a glyoxal solution to a reaction kettle, followed by the sequential addition of ammonia water, pure acetaldehyde, and ammonia at controlled temperatures and pressures. The reaction is maintained for several hours, after which partial water is removed under reduced pressure, and the product is crystallized and filtered .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is often packaged on demand and can be customized based on specific requirements .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazole-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for nitration and reducing agents for forming coordination polymers. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include nitro derivatives, imidazolate-based coordination polymers, and various substituted imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazole-d6 is unique due to its specific isotopic substitution, which provides distinct spectroscopic properties and reactivity compared to its non-deuterated counterparts. This makes it particularly valuable in studies involving isotopic labeling and tracing .

Properties

IUPAC Name

1,4,5-trideuterio-2-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGSDVWAMZHDD-RSRPWSGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732552
Record name 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-19-9
Record name 2-(~2~H_3_)Methyl(~2~H_3_)-1H-imidazolato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-19-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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